3,3-Dimethoxythietane

Beschreibung

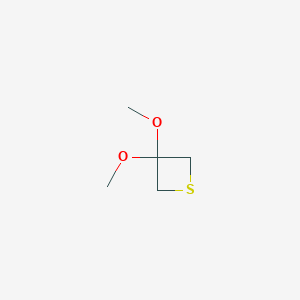

3,3-Dimethoxythietane is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with two methoxy (-OCH₃) groups at the 3-position. Its molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol. This compound has garnered attention in polymer chemistry due to its utility in cationic polymerization reactions. Studies using 300 MHz NMR spectroscopy have elucidated the propagation mechanisms during its polymerization, highlighting its role in synthesizing polymers with controlled architectures .

Eigenschaften

IUPAC Name |

3,3-dimethoxythietane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGMGBUAOPXGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CSC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3-Dimethoxythietane can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethoxythietane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted thietanes.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethoxythietane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Dimethoxythietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. detailed studies on the specific molecular targets and pathways are limited.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Synthesis Method | Key Applications |

|---|---|---|---|---|---|

| This compound | C₄H₈O₂S | 120.17 | Two methoxy, thietane | Cationic polymerization | Polymer production |

| 3-Amino Thietane | C₃H₇NS | 89.16 | Amino, thietane | Multi-step organic synthesis | Antimicrobial, anticancer |

| 3,3-Dimethylthietane | C₅H₁₀S | 102.20 | Two methyl, thietane | Unspecified | Not reported |

| 3-Methoxythietane | C₄H₈OS | 104.17 | Single methoxy, thietane | Commercial synthesis | Unknown |

Structural and Functional Differences

- This compound vs. 3-Amino Thietane Derivatives: The presence of methoxy groups in this compound imparts electron-withdrawing effects, making it more reactive in polymerization compared to 3-Amino Thietane derivatives, which bear an amino (-NH₂) group. The amino group enhances solubility and bioactivity, enabling applications in drug discovery .

- This compound vs. 3,3-Dimethylthietane :

Replacing methoxy with methyl groups reduces polarity and reactivity. 3,3-Dimethylthietane (C₅H₁₀S, MW 102.20) lacks significant polymerization utility but serves as a reference compound in gas chromatography due to its defined retention indices . - This compound vs.

Biologische Aktivität

3,3-Dimethoxythietane is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thietane ring structure with two methoxy groups attached to the third carbon atom. Its molecular formula is , and it exhibits distinct physical and chemical properties that contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could alter cellular processes and contribute to its therapeutic effects.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with certain receptors in the body, modulating signaling pathways that influence inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study Example

One notable case study involved the application of this compound in a model of acute inflammation. Researchers administered the compound to mice subjected to an inflammatory stimulus. The results showed a significant reduction in swelling and pain compared to the control group, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.